N-aminoquinoline-2-carboximidamide
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Description
N-aminoquinoline-2-carboximidamide is a chemical compound with the CAS number 1014-17-1 . It is a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its IUPAC name quinoline-2-carboximidhydrazide . The InChI code is 1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) and the InChI key is WNIZZMOQFRUDCK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.22 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Biological Activity
A series of derivatives bearing cationic side chains were synthesized from aminoanthraquinones, exploring the effects of side chain positioning on biological activity. The study found that carboxamide-linked compounds exhibited varying degrees of cytotoxicity, with some demonstrating substantial growth delays against in vivo tumors, highlighting their potential in cancer therapy (Bu et al., 2001).
Antimalarial Applications
The therapeutic application of 8-aminoquinolines, a class to which N-aminoquinoline-2-carboximidamide is related, in latent malaria treatment provides significant insights into scientific and clinical practices. This class has brought forward revolutionary discoveries and shows promise against endemic malaria, with research exploring their efficacy and safety (Baird, 2019).
Antiallergy Agents
Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, obtained by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, revealed significant antiallergy activity. This demonstrates the potential of this compound derivatives in developing new antiallergy medications (Althuis et al., 1980).
Antiviral Effects
Chloroquine, a well-known 9-aminoquinoline, has shown potential against various viral infections by inhibiting pH-dependent steps of virus replication and exerting immunomodulatory effects. This suggests that derivatives of this compound could have similar antiviral applications (Savarino et al., 2003).
Chemical Synthesis Techniques
Studies have developed methods for the selective removal of aminoquinoline auxiliary and auxiliary-assisted palladium-catalyzed arylation and alkylation, contributing to the advancement of synthetic chemistry and facilitating the synthesis of complex molecules (Zhang et al., 2019; Shabashov & Daugulis, 2010).
Properties
IUPAC Name |
N'-aminoquinoline-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIZZMOQFRUDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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